6-(Benzyloxy)nicotinaldehyde is an organic molecule with the chemical formula C₁₃H₁₁NO₂ and CAS number 635712-99-1. While its natural occurrence is unknown, it can be synthesized through various methods, including the condensation of 6-bromonicotinaldehyde with benzyl alcohol under specific conditions []. This process typically involves the use of a catalyst and specific reaction parameters to achieve efficient synthesis.
The research potential of 6-(benzyloxy)nicotinaldehyde lies in its structural similarity to certain biologically active compounds. Its structure incorporates a pyridine ring, a common functional group found in numerous natural products and pharmaceuticals. Additionally, the presence of an aldehyde group allows for further chemical modifications, potentially leading to the development of novel molecules with diverse properties [].
While specific research on 6-(benzyloxy)nicotinaldehyde itself is limited, ongoing research explores the potential of structurally similar pyridine derivatives in various fields:
6-(Benzyloxy)nicotinaldehyde is an organic compound characterized by the molecular formula CHNO and a molecular weight of 213.23 g/mol. This compound features a benzyloxy group attached to the sixth position of the nicotinaldehyde structure, which is derived from pyridine. Its unique structural characteristics contribute to its diverse applications in chemical synthesis and biological research. The compound has garnered attention for its potential roles in medicinal chemistry and organic synthesis due to its reactivity and biological properties .
Reaction Type | Reagents Used | Products Formed |
---|---|---|
Oxidation | Potassium permanganate, Chromium trioxide | 6-(Benzyloxy)nicotinic acid |
Reduction | Sodium borohydride, Lithium aluminum hydride | 6-(Benzyloxy)nicotinyl alcohol |
Substitution | Various nucleophiles (e.g., amines, thiols) | Varies based on nucleophile |
6-(Benzyloxy)nicotinaldehyde exhibits notable biological activities, particularly as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C19. This inhibition suggests potential applications in pharmacology, especially in drug metabolism studies. Additionally, the compound's lipophilicity enhances its ability to permeate biological membranes, making it a candidate for further investigation in drug design and development .
One of the primary synthetic routes for producing 6-(Benzyloxy)nicotinaldehyde involves the reaction of benzyl bromide with 6-hydroxynicotinaldehyde in the presence of silver carbonate as a catalyst. This reaction typically occurs in acetonitrile at room temperature over a period of approximately 24 hours. The process can be optimized for higher yields and purity through careful control of reaction conditions .
While specific industrial methods are not extensively documented, the aforementioned synthetic route can be scaled for larger production. Utilizing effective catalysts and optimizing conditions can significantly improve yield and reduce by-products.
6-(Benzyloxy)nicotinaldehyde finds applications across various fields:
Studies on 6-(Benzyloxy)nicotinaldehyde have focused on its interactions with biological targets. Its ability to inhibit cytochrome P450 enzymes suggests that it may influence drug metabolism pathways, which is critical for understanding pharmacokinetics and drug-drug interactions. Further research is needed to elucidate its full range of interactions within biological systems .
Several compounds share structural similarities with 6-(Benzyloxy)nicotinaldehyde, each exhibiting distinct properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
6-Hydroxynicotinaldehyde | Lacks benzyloxy group | Less lipophilic than 6-(Benzyloxy)nicotinaldehyde |
6-Methoxynicotinaldehyde | Contains methoxy group | Different reactivity due to methoxy substitution |
6-(Phenylmethoxy)pyridine-3-carbaldehyde | Variation in functional group positioning | Similar structure but different reactivity patterns |
The uniqueness of 6-(Benzyloxy)nicotinaldehyde lies in its combination of the benzyloxy and aldehyde functional groups, which enhance its chemical reactivity and biological activity compared to similar compounds. Its increased lipophilicity makes it particularly valuable for applications requiring membrane permeability .